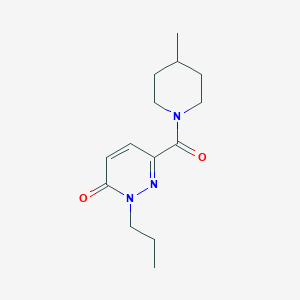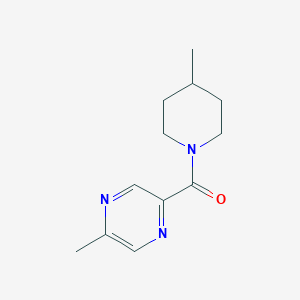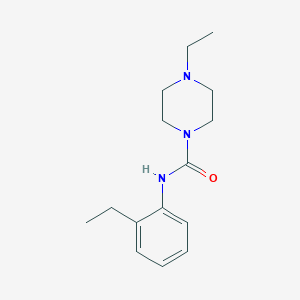
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridazinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to interact with various receptors in the body, including the GABA-A receptor, the NMDA receptor, and the sigma-1 receptor. Its mechanism of action involves the modulation of these receptors, leading to changes in neuronal activity and neurotransmitter release. 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can reduce inflammation and oxidative stress, protect against neurodegeneration, and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are still being investigated.
实验室实验的优点和局限性
One advantage of using 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been extensively studied, and its interactions with various receptors and biological systems are well understood. However, one limitation of using 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one is its potential toxicity, which must be carefully monitored in experiments. Additionally, the effects of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one may vary depending on the specific cell type or animal model used, which must be taken into account when interpreting results.
未来方向
There are several future directions for research on 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one. One area of interest is the development of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the interactions between 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one and various receptors, which may lead to the discovery of new drug targets. Additionally, the effects of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one on different cell types and animal models should be further explored to better understand its potential applications.
合成方法
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can be synthesized through a multi-step process involving the reaction of 2-propyl-3,6-dichloropyridazine with 4-methylpiperidine-1-carboxylic acid followed by subsequent reactions with various reagents. The synthesis of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been optimized and improved over time, leading to higher yields and purity of the compound.
科学研究应用
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and chemistry. In medicine, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In pharmacology, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been used as a tool compound to study the mechanism of action of other drugs, and its interactions with various receptors have been investigated. In chemistry, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been used as a building block for the synthesis of other compounds.
属性
IUPAC Name |
6-(4-methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-8-17-13(18)5-4-12(15-17)14(19)16-9-6-11(2)7-10-16/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJPKVKCYXUUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)

![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)



![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)